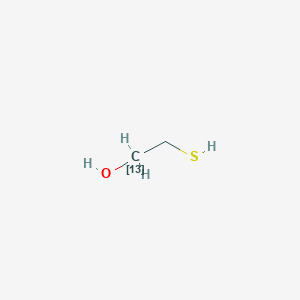
2-amino-3,3,3-trideuterio(313C)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3,3,3-trideuterio(313C)propanoic acid: is a compound with an intriguing structure. It is a selectively deuterated precursor of dopamine (DA) and is structurally related to L-3,4-dihydroxyphenylalanine (L-DOPA). Researchers are exploring its potential for treating motor symptoms associated with Parkinson’s disease .
Análisis De Reacciones Químicas
Reactions::
Oxidation: The compound may undergo oxidation reactions due to the presence of phenolic groups.
Reduction: Reduction reactions could occur, affecting the stability and reactivity of the molecule.
Substitution: Substitution reactions at the amino group or other functional groups are possible.
- Other reagents specific to the desired reaction pathways.
Carbidopa (CD): Often used in combination with L-DOPA to enhance its bioavailability.
Major Products:: The major products resulting from these reactions would depend on the specific reaction conditions and the position of deuterium substitution.
Aplicaciones Científicas De Investigación
Chemistry::
Isotope Tracing: Researchers use this compound to study metabolic pathways and label specific amino acids in biological systems.
Pharmacokinetics: Investigating its behavior in vivo and its impact on dopamine metabolism.
Parkinson’s Disease: As a potential L-DOPA analog, it may offer improved therapeutic effects.
Neurochemistry: Understanding neurotransmitter metabolism and transport.
Pharmaceuticals: Development of novel drugs targeting dopamine-related disorders.
Mecanismo De Acción
The exact mechanism by which 2-amino-3,3,3-trideuterio(313C)propanoic acid exerts its effects remains an active area of research. It likely involves interactions with dopamine receptors and modulation of neurotransmitter levels.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, this compound’s uniqueness lies in its selective deuterium substitution. Similar compounds include L-DOPA and other dopamine precursors.
Propiedades
Fórmula molecular |
C3H7NO2 |
|---|---|
Peso molecular |
93.10 g/mol |
Nombre IUPAC |
2-amino-3,3,3-trideuterio(313C)propanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1+1D3 |
Clave InChI |
QNAYBMKLOCPYGJ-KQORAOOSSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])C(C(=O)O)N |
SMILES canónico |
CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Di[(methylcyclopentadienyl)molybdenum tricarbonyl]](/img/structure/B12062473.png)
![(1S,2R,3S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12062484.png)


![Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide](/img/structure/B12062508.png)

